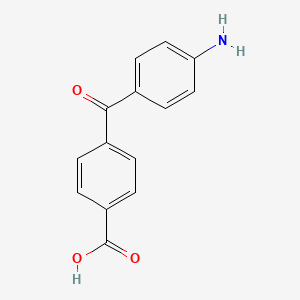

4-(4-Aminobenzoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Aminobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

4-(4-Aminobenzoyl)benzoic acid and its derivatives have shown significant antimicrobial properties. Research indicates that modifications to the PABA structure can enhance antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. For instance, Schiff bases synthesized from PABA exhibited minimum inhibitory concentrations (MIC) ranging from 15.62 µM to 62.5 µM against various pathogens, showcasing their potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including HepG2 and MCF-7, with IC50 values as low as 15 µM. The mechanism involves the inhibition of critical enzymes associated with cancer cell proliferation .

Local Anesthetics

As noted in patent literature, esters derived from PABA have been explored for their use as local anesthetics. These compounds combine high effectiveness with low toxicity and are suitable for various administration routes, including infiltration and surface anesthesia .

Materials Science

Polymer Synthesis

this compound serves as a precursor in the synthesis of polyamide-imide copolymers. These polymers exhibit desirable thermal properties and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries .

Self-Assembled Monolayers

Research has shown that this compound can form self-assembled monolayers on silicon surfaces, which are valuable for electronic applications. The structural and electronic properties of these monolayers have been characterized, indicating potential uses in sensor technology .

Agricultural Applications

Herbicides and Plant Growth Regulators

There is emerging interest in the use of PABA derivatives as herbicides and plant growth regulators. The ability of these compounds to modulate plant growth processes suggests they could be developed into effective agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria (MIC: 15.62 µM) |

| Anticancer Agents | Cytotoxicity observed (IC50: 15 µM) | |

| Local Anesthetics | Low toxicity; suitable for various administration routes | |

| Materials Science | Polymer Synthesis | High thermal stability; applicable in aerospace |

| Self-Assembled Monolayers | Potential uses in electronics | |

| Agricultural Applications | Herbicides & Growth Regulators | Modulates plant growth; potential agrochemical use |

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI highlighted the synthesis of Schiff bases from PABA, which exhibited significant antimicrobial activity against various pathogens, emphasizing the importance of structural modifications in enhancing bioactivity .

- Polymer Development : Research on polyamide-imide copolymers derived from this compound demonstrated their superior thermal properties compared to traditional polymers, paving the way for innovative applications in high-performance materials .

- Agricultural Innovation : Investigations into the herbicidal properties of PABA derivatives revealed their potential to act as effective plant growth regulators, suggesting a new avenue for sustainable agricultural practices .

Propriétés

Numéro CAS |

40811-57-2 |

|---|---|

Formule moléculaire |

C14H11NO3 |

Poids moléculaire |

241.24 g/mol |

Nom IUPAC |

4-(4-aminobenzoyl)benzoic acid |

InChI |

InChI=1S/C14H11NO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h1-8H,15H2,(H,17,18) |

Clé InChI |

OBEQANYTGDITJM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.